4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide
Overview
Description
4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinoxaline moiety, a benzamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Coupling with Aniline Derivative: The quinoxaline derivative is then coupled with an aniline derivative under appropriate conditions to form the intermediate compound.
Introduction of the Benzamide Group: The intermediate is further reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzamide group.
Final Product Formation: The final step involves the cyclization and purification of the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
- 4-Chloro-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide
- 4-Chloro-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide is unique due to the presence of the quinoxaline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[2-oxo-2-(3-quinoxalin-2-ylanilino)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c24-17-10-8-15(9-11-17)23(30)26-14-22(29)27-18-5-3-4-16(12-18)21-13-25-19-6-1-2-7-20(19)28-21/h1-13H,14H2,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFHYDLVRVBUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)CNC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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